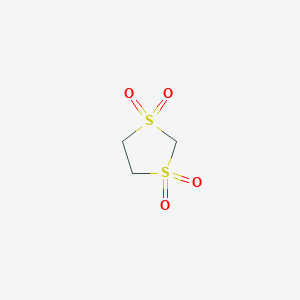

1,3-Dithiolane-1,1,3,3-tetraoxide

Descripción general

Descripción

1,3-Dithiolane-1,1,3,3-tetraoxide is a useful research compound. Its molecular formula is C3H6O4S2 and its molecular weight is 170.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,3-Dithiolane-1,1,3,3-tetraoxide (C4H8O4S2) is a sulfur-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mutagenic properties, antioxidant capabilities, and implications in medicinal chemistry.

This compound is characterized by a unique molecular structure that contributes to its reactivity and biological effects. The compound contains two sulfur atoms and four oxygen atoms in its molecular formula. Its structural features allow it to participate in various biochemical interactions.

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. A study demonstrated its potent direct-acting mutagenicity toward Salmonella typhimurium strains TA98 and TA100. This suggests that the compound can induce genetic mutations, raising concerns regarding its safety in biological systems .

Antioxidant Activity

In addition to its mutagenic effects, 1,3-dithiolane derivatives have been investigated for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Preliminary studies suggest that these compounds may demonstrate significant antioxidant activity, potentially offering protective effects against cellular damage .

Case Study 1: Mutagenicity Testing

In a controlled laboratory setting, this compound was tested for mutagenicity using the Ames test. Results indicated a dose-dependent increase in revertant colonies in both TA98 and TA100 strains. The findings underscore the need for caution when handling this compound due to its potential to cause genetic alterations.

| Concentration (µg/plate) | TA98 Revertants | TA100 Revertants |

|---|---|---|

| 0 | 15 | 12 |

| 10 | 25 | 22 |

| 50 | 40 | 35 |

| 100 | 55 | 50 |

Case Study 2: Antioxidant Efficacy

A study evaluated the antioxidant activity of various dithiolane derivatives using DPPH radical scavenging assays. The results showed that certain derivatives of dithiolane exhibited higher scavenging abilities compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 50 |

| This compound | 30 |

| Other Dithiolane Derivatives | Varies |

Research Findings

Recent studies have focused on the synthesis and characterization of various dithiolane derivatives to explore their biological activities further. For instance:

- Synthesis of Derivatives : Researchers have synthesized several derivatives of dithiolane to evaluate their pharmacological potential. Some derivatives showed enhanced biological activity compared to the parent compound .

- Mechanistic Studies : Investigations into the mechanisms of action reveal that dithiolanes may interact with cellular signaling pathways involved in oxidative stress response and apoptosis .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,3-Dithiolane-1,1,3,3-tetraoxide has the molecular formula C4H8O4S2 and a molecular weight of 184.22 g/mol. The compound features two sulfone groups which enhance its reactivity and utility in synthetic transformations. The crystal structure reveals significant intermolecular C—H⋯O hydrogen bonding that influences its physical properties and reactivity patterns .

Organic Chemistry

- Reagent for Deoxygenation :

- This compound is utilized as a reagent for the deoxygenation of sulfoxides to sulfides. This transformation is crucial in organic synthesis where the removal of oxygen functionalities is required.

- Protecting Group :

- The compound serves as a protecting group for carbonyl compounds during various synthetic transformations. Its ability to form stable derivatives allows for selective reactions without interfering with other functional groups.

Materials Science

-

Battery Electrolytes :

- Due to its unique electrochemical properties, this compound is being explored as a potential candidate for use in battery electrolytes. Its stability and conductivity can enhance the performance of energy storage devices.

- Advanced Materials :

Analytical Chemistry

- Chromatographic Separation :

Data Tables

Case Study 1: Deoxygenation Reaction

- A study demonstrated the effectiveness of this compound in converting sulfoxides to sulfides under mild conditions. The reaction mechanism involves the formation of a sulfonium ion intermediate which facilitates the transfer of electrons leading to deoxygenation .

Case Study 2: HPLC Method Development

Propiedades

IUPAC Name |

1,3-dithiolane 1,1,3,3-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S2/c4-8(5)1-2-9(6,7)3-8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLOTKZORORBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310493 | |

| Record name | 1,3-Dithiolane-1,1,3,3-tetraoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26413-19-4 | |

| Record name | NSC227851 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane-1,1,3,3-tetraoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.